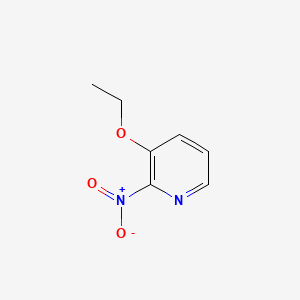

3-Ethoxy-2-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-6-4-3-5-8-7(6)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEVIQNYYGPESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50224855 | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74037-50-6 | |

| Record name | 3-Ethoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74037-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074037506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50224855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxy-2-nitropyridine CAS number 74037-50-6

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine (CAS: 74037-50-6)

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine core functionalized with an electron-withdrawing nitro group and an electron-donating ethoxy group, this compound exhibits a unique reactivity profile that makes it an invaluable intermediate.[1][2][3] It serves a crucial role in the development of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, key chemical transformations, and applications, tailored for researchers, chemists, and professionals in drug development and material science.

Introduction: The Strategic Value of Substituted Nitropyridines

Pyridine derivatives are ubiquitous in nature and pharmacology.[4] The strategic introduction of functional groups onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize biological activity. This compound (CAS 74037-50-6) is a prime example of such a strategically functionalized intermediate. The presence of the nitro group at the 2-position significantly influences the electron density of the ring, making it susceptible to specific transformations, while the ethoxy group at the 3-position modulates its solubility and reactivity.[1] This combination makes it a versatile precursor for creating a diverse range of more complex substituted pyridines.[1][5]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74037-50-6 | [1][6][7][8] |

| Molecular Formula | C₇H₈N₂O₃ | [1][6][7][9] |

| Molecular Weight | 168.15 g/mol | [1][6][8][9] |

| Appearance | Liquid or low-melting solid | [6] |

| Melting Point | 28-32°C | [6] |

| Boiling Point | 175°C @ 50 torr | [6] |

| Density | ~1.245 g/cm³ | [6] |

| Flash Point | 38°C | [6] |

| Refractive Index | ~1.537 | [6] |

| Topological Polar Surface Area | 67.9 Ų | [9] |

| Synonyms | 2-Nitro-3-ethoxypyridine, Pyridine, 3-ethoxy-2-nitro- | [1][8][10] |

Spectroscopic Data

Available spectral data confirms the structure of this compound.[6]

-

¹H NMR (90 MHz, CDCl₃): Data is available and consistent with the assigned structure.[6] Key signals would include a triplet and quartet for the ethoxy group and distinct signals for the three aromatic protons on the pyridine ring.

-

¹³C NMR (in CDCl₃): Data is available for structural confirmation.[6]

-

IR (Liquid Film): Infrared spectroscopy data is available, which would show characteristic peaks for C-O, N-O (nitro group), and aromatic C-H stretches.[6]

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight.[6]

Synthesis and Mechanistic Insights

The most logical and widely employed route to this compound is via the Williamson ether synthesis, starting from its precursor, 3-hydroxy-2-nitropyridine.[11][12] This two-step process is efficient and scalable.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine (CAS: 15128-82-2)

The precursor is prepared by the nitration of 3-hydroxypyridine. This reaction leverages the directing effects of the hydroxyl group on the pyridine ring.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Preparation method of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pschemicals.com [pschemicals.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-nitropyridine

Introduction: The Strategic Importance of 3-Ethoxy-2-nitropyridine in Modern Drug Discovery

This compound is a substituted pyridine derivative that has garnered significant interest within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group on the pyridine scaffold, make it a versatile building block in organic synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective utilization in the synthesis of novel therapeutic agents and functional materials. The physical characteristics of a compound govern its reactivity, solubility, and bioavailability, thereby directly influencing reaction kinetics, purification strategies, and ultimately, its efficacy and developability as a pharmaceutical candidate.

This guide provides a comprehensive overview of the core physical properties of this compound, moving beyond a simple tabulation of data to offer insights into the practical implications of these characteristics. We will delve into the experimental determination of these properties, addressing common challenges and discrepancies in reported values, and provide a framework for the logical application of this knowledge in a research and development setting.

Core Physicochemical Properties of this compound

The fundamental physical constants of this compound are summarized below. It is imperative for the research scientist to be aware that values, particularly for melting point, can exhibit variability between suppliers and batches. This is often attributable to minor impurities or different crystalline forms, underscoring the importance of in-house verification of critical parameters.

| Property | Value | Source(s) |

| Chemical Name | This compound | [IUPAC Nomenclature] |

| CAS Number | 74037-50-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][3] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [3] |

| Melting Point | 25 °C; 28-32 °C | [3] |

| Boiling Point | 175 °C at 50 torr | [4] |

| Density | ~1.245 g/cm³ | [4] |

| Refractive Index | ~1.537 | [4] |

A Note on Melting Point Discrepancies: The reported melting point of this compound shows some variation in the literature and commercial listings. While most sources indicate a melting point in the range of 25-32 °C, it is crucial to consider that the presence of impurities typically depresses and broadens the melting range. Therefore, a sharp melting point within this range would be indicative of high purity. Researchers should treat the reported values as a guide and determine the melting point of their specific batch as a primary quality control measure.

Solubility Profile: A Key to Reaction and Formulation Success

While quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural features provide a strong basis for predicting its solubility behavior. As a substituted pyridine, it is a polar molecule. Pyridine itself is miscible with water and a broad array of organic solvents. The presence of the ethoxy and nitro groups on the pyridine ring of this compound will modulate this solubility.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The nitrogen atom in the pyridine ring and the oxygen atoms of the ethoxy and nitro groups can act as hydrogen bond acceptors, suggesting at least moderate solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF): Given its polar nature, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexanes, toluene): Solubility is anticipated to be lower in nonpolar solvents, although the presence of the ethyl group may impart some lipophilicity.

For practical applications, a qualitative solubility assessment in a range of solvents is a prudent initial step in any synthetic or formulation endeavor.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of the expected spectral features based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for verifying the substitution pattern of the pyridine ring and the presence of the ethoxy group. The expected signals are:

-

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the pyridine ring. The coupling patterns between these protons will be indicative of their relative positions.

-

Ethoxy Group Protons: A quartet corresponding to the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the adjacent methyl group, and the triplet from coupling to the methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

-

Aromatic Carbons: Five signals in the aromatic region (typically δ 120-160 ppm), corresponding to the five carbons of the pyridine ring. The carbon bearing the nitro group and the carbon bearing the ethoxy group will be significantly shifted.

-

Ethoxy Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands include:

-

N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O Stretching (Ethoxy Group): A strong band in the region of 1200-1300 cm⁻¹ (asymmetric C-O-C stretch) and another around 1000-1100 cm⁻¹ (symmetric C-O-C stretch).

-

Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (168.15).

Experimental Protocol: Precise Determination of Melting Point

Given the variability in the reported melting point, its experimental determination is a critical step for any researcher using this compound. This protocol outlines a robust method for obtaining an accurate melting point range.

Objective: To determine the melting point range of a sample of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for finely grinding the sample)

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

-

Invert a melting point capillary and press the open end into the powdered sample until a small amount of the compound is packed into the tube.

-

Tap the sealed end of the capillary gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned according to the manufacturer's instructions.

-

-

Rapid Preliminary Measurement (Optional but Recommended):

-

Set the apparatus to heat rapidly and observe the approximate temperature at which the sample melts. This provides a target range for the more accurate determination.

-

Allow the apparatus to cool sufficiently before proceeding.

-

-

Accurate Melting Point Determination:

-

Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point found in the preliminary measurement.

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

The recorded values constitute the melting point range.

-

-

Repeat for Consistency:

-

Perform at least two more determinations with fresh samples to ensure the result is reproducible. The melting point ranges should agree within one degree.

-

Causality and Trustworthiness: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A sharp melting range (typically 0.5-1 °C) is a strong indicator of a pure compound. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider and lower temperature range.

Caption: Workflow for the experimental determination of melting point.

Handling and Safety Considerations

As with any chemical reagent, proper handling of this compound is essential. Researchers should always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

A comprehensive understanding of the physical properties of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of its key physicochemical characteristics, including a critical discussion of the variability in reported data and a robust protocol for its experimental verification. By integrating this knowledge with sound experimental practice, researchers can confidently and effectively utilize this compound as a valuable synthon in the creation of novel molecules with therapeutic and technological potential.

References

3-Ethoxy-2-nitropyridine molecular weight and formula

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 74037-50-6), a heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document details the compound's physicochemical properties, spectroscopic profile, a validated synthetic protocol, key reactivity patterns, and essential safety information. Designed for researchers, chemists, and professionals in pharmaceutical development, this guide consolidates critical data to facilitate the effective use of this versatile intermediate.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both an ethoxy group and a nitro group on the pyridine ring imparts unique reactivity, making it a strategic starting material. The nitro group, in particular, can be readily transformed into an amine, providing a key functional handle for diversification and the construction of novel compound libraries. While direct applications are still under exploration, its structural analog, 3-methoxy-2-nitropyridine, is recognized as a crucial building block for innovative pharmaceuticals and agrochemicals, suggesting a similar high-value utility for the ethoxy derivative.[1][2]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₃ | [3][4][5][6] |

| Molecular Weight | 168.15 g/mol | [3][4][6][7] |

| CAS Number | 74037-50-6 | [3][4][5][7] |

| Appearance | White to light yellow or orange solid or liquid | [7] |

| Melting Point | 28-32 °C | [3][8] |

| Boiling Point | 175 °C @ 50 mmHg (torr) | [3][8] |

| Density | 1.245 g/cm³ | [3] |

| Flash Point | 38 °C | [3][8] |

| IUPAC Name | This compound | [5] |

The molecule consists of a pyridine ring substituted at the 2-position with a nitro group (-NO₂) and at the 3-position with an ethoxy group (-OCH₂CH₃). This substitution pattern influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Structural confirmation of this compound is typically achieved using a combination of standard spectroscopic techniques. While raw spectra are lot-specific, the expected features are well-defined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will exhibit characteristic signals for the ethoxy group—a triplet around 1.4 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The three aromatic protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm).

-

¹³C NMR : The carbon spectrum will show two signals for the ethyl group (around 14 and 65 ppm) and five distinct signals for the pyridine ring carbons.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1530 cm⁻¹ and 1350 cm⁻¹. Aromatic C-H and C-O stretching bands will also be present.[3]

-

Mass Spectrometry (MS) : Mass analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15.[9]

Authoritative spectral databases confirm the availability of reference spectra for this compound.[3][9]

Synthesis and Purification

A common and efficient method for preparing this compound is through the Williamson ether synthesis, starting from the commercially available 3-hydroxy-2-nitropyridine.

Synthetic Pathway: Williamson Ether Synthesis

The reaction involves the deprotonation of the hydroxyl group of 3-hydroxy-2-nitropyridine by a mild base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent like iodoethane.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 8. 74037-50-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 3-Ethoxy-2-nitropyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethoxy-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides practical methodologies for its determination, and offers insights into the interpretation of experimental outcomes.

Introduction: The Significance of Solubility for this compound

This compound (CAS: 74037-50-6) is a versatile building block in organic synthesis.[2] Its molecular architecture, featuring a pyridine ring functionalized with an ethoxy and a nitro group, imparts a unique reactivity profile that is leveraged in the creation of complex molecules.[2] Understanding the solubility of this compound is paramount for its effective utilization in various applications, including:

-

Reaction Chemistry: Ensuring that this compound and other reactants are in the same phase is crucial for optimal reaction kinetics and yield.

-

Purification and Recrystallization: The selection of an appropriate solvent system based on differential solubility is fundamental to isolating the compound in high purity.

-

Formulation Development: For its end applications, particularly in the pharmaceutical and agrochemical sectors, the ability to dissolve this compound in suitable carriers is a critical determinant of its bioavailability and efficacy.

This guide will, therefore, equip the reader with the foundational knowledge and practical tools to navigate the solubility landscape of this important chemical intermediate.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. The principle of "like dissolves like" serves as a guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H8N2O3 | [4][5][6] |

| Molecular Weight | 168.15 g/mol | [4][5][6] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | |

| Melting Point | 25-32 °C | [6] |

| Boiling Point | 175 °C (at 50 mmHg) | [6][7] |

| Predicted LogP | 1.91170 | [6] |

The structure of this compound, with its moderately polar pyridine ring and nitro group, alongside the nonpolar ethyl group of the ethoxy moiety, suggests a nuanced solubility profile. The predicted LogP value of 1.91170 indicates a degree of lipophilicity, suggesting that it will likely exhibit good solubility in a range of organic solvents.[6]

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||||

| Hexane | Non-Polar | None | Low | The significant polarity of the nitropyridine core will likely limit solubility in highly non-polar solvents. |

| Toluene | Non-Polar | None | Moderate | The aromatic nature of toluene may allow for some favorable π-π stacking interactions with the pyridine ring, potentially leading to moderate solubility. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | Polar Aprotic | None | High | The polarity of DCM is well-suited to dissolve moderately polar compounds like this compound. |

| Ethyl Acetate | Polar Aprotic | Acceptor | High | Ethyl acetate's polarity and hydrogen bond accepting capability should facilitate good solubility. |

| Acetone | Polar Aprotic | Acceptor | High | Similar to ethyl acetate, acetone is a polar aprotic solvent that should readily dissolve the compound. |

| Acetonitrile | Polar Aprotic | Acceptor | High | Acetonitrile is another versatile polar aprotic solvent in which high solubility is anticipated. |

| Tetrahydrofuran (THF) | Polar Aprotic | Acceptor | High | THF's ether linkage and cyclic structure provide a good balance of polarity for dissolving a range of organic molecules. |

| Dimethylformamide (DMF) | Polar Aprotic | Acceptor | Very High | DMF is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Acceptor | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that should exhibit very high solvating power. |

| Polar Protic Solvents | ||||

| Methanol | Polar Protic | Donor & Acceptor | High | The ability of methanol to both donate and accept hydrogen bonds, along with its high polarity, suggests good solubility. |

| Ethanol | Polar Protic | Donor & Acceptor | High | Ethanol, being slightly less polar than methanol, is also expected to be a good solvent. |

| Isopropanol | Polar Protic | Donor & Acceptor | Moderate to High | The increased non-polar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. |

| Water | Polar Protic | Donor & Acceptor | Low | Despite the presence of polar groups, the overall organic nature of the molecule will likely lead to low water solubility. The ethoxy group and the pyridine ring contribute to its hydrophobicity. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Equipment

-

This compound (solid or liquid)

-

A selection of organic solvents (as listed in Table 2)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

Experimental Workflow

A flowchart outlining the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Initial Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds to ensure thorough agitation.

-

Observation: Carefully observe the mixture. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.

-

Iterative Solvent Addition: If the compound has not fully dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat the mixing and observation steps.

-

Endpoint Determination: Continue adding the solvent in increments until the this compound is completely dissolved, or until a significant volume of solvent has been added (e.g., 5 mL) without complete dissolution.

-

Data Recording: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Repeat for Each Solvent: Repeat this procedure for each of the organic solvents being tested.

Calculation and Classification

The semi-quantitative solubility can be calculated using the following formula:

Solubility (mg/mL) = Mass of this compound (mg) / Volume of solvent added (mL)

The solubility can then be classified according to established conventions, such as those found in the United States Pharmacopeia (USP).

Interpretation of Results and Practical Implications

The solubility data generated from these experiments will provide valuable insights into the behavior of this compound.

-

High solubility in a particular solvent suggests that it is a good candidate for use as a reaction medium or for preparing stock solutions.

-

Moderate solubility may be advantageous for purification by recrystallization, where the compound should be soluble in the hot solvent but sparingly soluble at lower temperatures.

-

Low solubility in a solvent can be exploited for precipitation or isolation of the compound from a reaction mixture.

For more precise, quantitative solubility data, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy can be employed. These methods involve preparing saturated solutions, separating the liquid and solid phases, and then determining the concentration of the dissolved compound in the supernatant.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a thorough understanding of its physicochemical properties allows for reliable predictions of its solubility behavior. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the solubility of this compound in their own laboratory settings. This information is critical for the successful application of this compound in synthesis, purification, and formulation, ultimately advancing its utility in the development of new pharmaceuticals and agrochemicals.

References

3-Ethoxy-2-nitropyridine spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-nitropyridine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 74037-50-6), a key heterocyclic building block.[1] As a substituted nitropyridine, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] An unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable and authoritative reference for the characterization of this molecule.

Molecular Structure and Physicochemical Properties

This compound is a pyridine ring substituted with an ethoxy group at the C3 position and a nitro group at the C2 position. The strategic placement of an electron-donating group (ethoxy) and a powerful electron-withdrawing group (nitro) on adjacent carbons creates a unique electronic environment that dictates its reactivity and spectroscopic signature.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74037-50-6 | [1][3] |

| Molecular Formula | C₇H₈N₂O₃ | [1][4] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | White or Colorless to Light orange powder/lump/liquid | [5] |

| Melting Point | 25-32 °C | [3][5] |

| Boiling Point | 175 °C @ 50 torr | [3] |

| Monoisotopic Mass | 168.0535 Da | [4] |

Spectroscopic Analysis Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of an organic molecule. The workflow below outlines a self-validating system where each analysis provides complementary information, leading to a confident characterization.

Figure 2: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the ethoxy group, the three distinct aromatic protons, and the seven unique carbon environments.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a broad range of organic compounds and its well-defined residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm) for spectral referencing.[6]

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[7] A higher field strength enhances signal dispersion and simplifies spectral interpretation.

-

Referencing: Calibrate the chemical shifts (δ) in parts per million (ppm) relative to the residual CDCl₃ signal.[8]

¹H NMR Data and Interpretation

The ¹H NMR spectrum reveals four distinct sets of signals, perfectly corresponding to the four types of non-equivalent protons in the molecule.

Table 2: ¹H NMR Spectral Data (90 MHz, CDCl₃)[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.25 | dd | J = 4.3, 1.7 Hz | 1H | H-6 |

| ~7.90 | dd | J = 8.4, 1.7 Hz | 1H | H-4 |

| ~7.10 | dd | J = 8.4, 4.3 Hz | 1H | H-5 |

| 4.30 | q | J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.50 | t | J = 7.1 Hz | 3H | -OCH₂CH₃ |

-

Ethoxy Group (-OCH₂CH₃): The presence of a triplet at ~1.50 ppm (3H) and a quartet at 4.30 ppm (2H) is the classic signature of an ethyl group. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). Conversely, the methylene protons (-OCH₂-) are split into a quartet by the three adjacent methyl protons (3+1=4). The downfield shift of the methylene quartet to 4.30 ppm is a direct result of the deshielding effect of the adjacent oxygen atom.

-

Pyridine Ring Protons (H-4, H-5, H-6): The three protons on the pyridine ring appear in the aromatic region (7.0-8.5 ppm) and are all doublets of doublets (dd), indicating coupling to two non-equivalent neighboring protons.

-

H-6 (~8.25 ppm): This proton is the most downfield due to its proximity to the electronegative ring nitrogen and the powerful electron-withdrawing nitro group. It shows coupling to both H-5 (J ≈ 4.3 Hz, meta coupling) and H-4 (J ≈ 1.7 Hz, para coupling).

-

H-4 (~7.90 ppm): This proton is significantly downfield, influenced by the nitro group. It couples to H-5 (J ≈ 8.4 Hz, ortho coupling) and H-6 (J ≈ 1.7 Hz, para coupling).

-

H-5 (~7.10 ppm): This proton is the most upfield of the aromatic signals. It is ortho to the electron-donating ethoxy group and is coupled to both H-4 (J ≈ 8.4 Hz) and H-6 (J ≈ 4.3 Hz).

-

¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum displays seven distinct signals, confirming the presence of seven unique carbon atoms in the molecule's asymmetric structure.

Table 3: ¹³C NMR Spectral Data (CDCl₃)[3][9]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155.0 | C-3 | Attached to the electron-donating -OEt group, significantly shielded. |

| ~145.0 | C-6 | Adjacent to ring nitrogen, deshielded. |

| ~140.0 | C-2 | Directly attached to the electron-withdrawing -NO₂ group, highly deshielded. |

| ~130.0 | C-4 | Aromatic CH carbon. |

| ~120.0 | C-5 | Aromatic CH carbon, influenced by adjacent -OEt group. |

| ~66.0 | -OCH₂CH₃ | Methylene carbon attached to oxygen, deshielded. |

| ~14.5 | -OCH₂CH₃ | Aliphatic methyl carbon. |

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. C-2 and C-3, being directly attached to the nitro and ethoxy groups, show the most significant shifts. The electron-withdrawing nature of the nitro group and the ring nitrogen deshields C-2, C-4, and C-6, while the electron-donating ethoxy group shields C-3 and C-5.[10]

-

Aliphatic Carbons: The ethoxy group carbons appear in the typical aliphatic region. The carbon directly bonded to oxygen (-OCH₂-) is found further downfield (~66.0 ppm) compared to the terminal methyl carbon (-CH₃) at ~14.5 ppm, consistent with the electronegativity of oxygen.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the key functional groups within a molecule. The IR spectrum of this compound provides clear evidence for the nitro, ether, and aromatic functionalities.

Experimental Protocol (ATR-IR)

-

Sample Preparation: If the sample is a solid or viscous liquid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[5] If it is a low-viscosity liquid, a single drop is sufficient.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

IR Data and Interpretation

Table 4: Key IR Absorptions (Liquid Film)[3][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1530 | Very Strong | Asymmetric N-O Stretch (-NO₂) |

| ~1350 | Strong | Symmetric N-O Stretch (-NO₂) |

| ~1260 | Strong | Aryl-O-C Asymmetric Stretch (Ether) |

| ~1040 | Strong | Aryl-O-C Symmetric Stretch (Ether) |

-

Nitro Group (-NO₂): The most characteristic feature of the spectrum is the presence of two very strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. Their high intensity and characteristic positions are definitive proof of this functional group.[6]

-

Ether Linkage (Ar-O-Et): A strong band around 1260 cm⁻¹ is assigned to the asymmetric C-O-C stretch of the aryl ether, while another strong band near 1040 cm⁻¹ corresponds to the symmetric stretch.

-

Aromatic Ring: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.

-

Aliphatic Group: The aliphatic C-H stretching vibrations of the ethyl group's methyl and methylene units are clearly visible in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺. The high-resolution capability of TOF or Orbitrap analyzers allows for the determination of the exact mass, which can be used to confirm the elemental composition.[8]

MS Data and Interpretation

Table 5: Predicted High-Resolution MS Data[4]

| Adduct | Calculated m/z |

| [M]⁺ | 168.05295 |

| [M+H]⁺ | 169.06078 |

| [M+Na]⁺ | 191.04272 |

| [M+K]⁺ | 207.01666 |

-

Molecular Ion: The primary goal is to identify the molecular ion peak. In ESI-MS, this will most likely be the protonated molecule [M+H]⁺ at m/z 169.06078. Observing this peak confirms the molecular weight of 168.15 g/mol .

-

Fragmentation Pathway: While ESI is a soft technique, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed to induce fragmentation intentionally. The fragmentation of this compound is expected to proceed through characteristic losses.

Figure 3: Plausible EI fragmentation pathways for this compound.

-

Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of an ethylene radical via a McLafferty-type rearrangement, leading to a fragment at m/z 140 ([M - 28]⁺˙).

-

Loss of Nitro Group Species: Fragmentation can occur via the loss of a nitro radical (•NO₂), resulting in a fragment at m/z 122 ([M - 46]⁺). Alternatively, loss of nitric oxide (•NO) can occur, yielding a fragment at m/z 138 ([M - 30]⁺).

Conclusion

The collective spectroscopic data provides an unambiguous and confident structural assignment for this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the essential nitro and ether functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide establishes a benchmark for the analytical characterization of this important synthetic intermediate, ensuring its quality and identity for applications in research and development.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 6. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. This compound(74037-50-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxy-2-nitropyridine (CAS No. 74037-50-6), a key heterocyclic building block in modern organic synthesis. The document delves into its chemical structure, physicochemical properties, a validated synthesis protocol, and a multi-technique approach for its structural characterization and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who utilize nitropyridine derivatives as intermediates in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a functionalized pyridine derivative whose utility stems from the unique electronic properties conferred by the electron-withdrawing nitro group and the adjacent ethoxy substituent.[2] This specific arrangement makes the molecule a versatile intermediate for a variety of chemical transformations.[2][3]

Key Identifiers:

-

IUPAC Name: this compound[4]

-

CAS Number: 74037-50-6[5]

-

Molecular Formula: C₇H₈N₂O₃[5]

-

Canonical SMILES: CCOC1=C(N=CC=C1)--INVALID-LINK--[O-][7]

The physical properties of this compound are summarized in the table below. It is crucial to note that its physical state can vary from a liquid to a low-melting solid at or near room temperature.[8]

| Property | Value | Source(s) |

| Appearance | White or Colorless to Light orange/Yellow powder, lump, or clear liquid | |

| Melting Point | 25-32 °C | [8] |

| Boiling Point | 175 °C @ 50 torr | [8] |

| Density | 1.245 g/cm³ | [8] |

| Refractive Index | 1.537 | [8] |

| Topological Polar Surface Area | 67.9 Ų | [6] |

| LogP | 1.91 | [8] |

Synthesis Protocol: Williamson Ether Synthesis

The most direct and field-proven method for preparing this compound is via the Williamson ether synthesis. This reaction involves the O-alkylation of its precursor, 3-Hydroxy-2-nitropyridine, with an appropriate ethylating agent. The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, thereby forming a nucleophilic phenoxide that readily attacks the electrophilic ethylating agent.

Causality of Experimental Choices:

-

Precursor: 3-Hydroxy-2-nitropyridine (CAS 15128-82-2) is the logical starting material. Its synthesis from 3-hydroxypyridine is well-documented.[9][10]

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is chosen to ensure complete and irreversible deprotonation of the relatively acidic hydroxyl group without competing side reactions.

-

Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is often preferred as iodide is a better leaving group than bromide, potentially leading to faster reaction times.

-

Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 3-Hydroxy-2-nitropyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under a positive pressure of nitrogen. Caution: NaH reacts violently with water; ensure all glassware is dry.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve, and the sodium salt of the pyridine will form.

-

Alkylation: Add iodoethane (1.5 eq) dropwise via the dropping funnel over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. Pyridine, 3-ethoxy-2-nitro- | C7H8N2O3 | CID 52866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 10. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Ethoxy-2-nitropyridine: Synthesis, Characterization, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of modern medicinal and process chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structure in drug design. Among the vast family of pyridine derivatives, 3-alkoxy-2-nitropyridines, such as 3-ethoxy-2-nitropyridine, have emerged as particularly valuable building blocks. The strategic placement of an electron-donating ethoxy group and an electron-withdrawing nitro group on adjacent positions of the pyridine ring creates a molecule with a rich and versatile reactivity profile. This guide provides a comprehensive technical overview of this compound, from its historical synthetic roots to its modern applications, with a focus on the practical insights required by researchers in the field.

Historical Context and the Evolution of Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the broader development of nitropyridine chemistry. The direct nitration of pyridine is notoriously challenging, often requiring harsh conditions and resulting in low yields of the 3-nitro isomer.[2] Early methods for the synthesis of substituted nitropyridines were often inefficient and lacked regioselectivity.

A more controlled and rational approach involves the nitration of a pre-functionalized pyridine ring. The synthesis of this compound is most logically achieved through a two-step process, beginning with the nitration of 3-hydroxypyridine to form the key intermediate, 3-hydroxy-2-nitropyridine. This precursor is then subjected to O-ethylation.

Synthesis of the Precursor: 3-Hydroxy-2-nitropyridine

The preparation of 3-hydroxy-2-nitropyridine has been a subject of significant process optimization, driven by its utility as a versatile intermediate.[3] Early methods often relied on the use of mixed nitric and sulfuric acids, which, while effective, present challenges in terms of safety and environmental impact.[4] More contemporary approaches have focused on milder and more selective nitrating systems.

A notable advancement involves the use of a metal nitrate, such as potassium nitrate (KNO₃), in the presence of a strong acid like sulfuric acid or in combination with acetic anhydride.[5] These methods offer improved safety profiles and can lead to higher yields. For instance, a patented method describes the dissolution of 3-hydroxypyridine in concentrated sulfuric acid, followed by the portion-wise addition of anhydrous potassium nitrate. This process allows for the in situ generation of the nitrating species under controlled temperature conditions, minimizing side reactions. Another approach utilizes a mixture of potassium nitrate and acetic anhydride in an organic solvent, providing a less corrosive reaction medium.[5]

The general workflow for the synthesis of 3-hydroxy-2-nitropyridine from 3-hydroxypyridine is depicted below:

Caption: General synthetic scheme for the nitration of 3-hydroxypyridine.

The Williamson Ether Synthesis: A Classic Route to this compound

With the key intermediate, 3-hydroxy-2-nitropyridine, in hand, the introduction of the ethoxy group is most efficiently accomplished via the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis in modern organic chemistry. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl halide.

In the context of this compound synthesis, the hydroxyl group of 3-hydroxy-2-nitropyridine is first deprotonated with a suitable base to form the corresponding alkoxide. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nucleophilic alkoxide is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), to yield the desired product.

The overall transformation is illustrated in the following workflow:

Caption: The Williamson ether synthesis pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound could be synthesized in a laboratory setting, based on the principles outlined above.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

-

To a stirred solution of 3-hydroxypyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The product, 3-hydroxy-2-nitropyridine, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxy-2-nitropyridine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount for confirming the identity and purity of this compound. The following table summarizes its key properties and expected spectroscopic data.[4][6][7]

| Property | Value |

| CAS Number | 74037-50-6 |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Appearance | White to light yellow solid or liquid |

| Melting Point | 28-32 °C |

| Boiling Point | 175 °C at 50 torr |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): ~8.2 (dd), ~7.4 (dd), ~7.2 (dd), ~4.2 (q), ~1.5 (t) |

| ¹³C NMR (CDCl₃) | Peaks expected in the aromatic region (110-160 ppm) and aliphatic region (~65 ppm for O-CH₂, ~15 ppm for CH₃) |

| IR (liquid film) | Characteristic peaks for C-O ether, NO₂ (asymmetric and symmetric stretching), and aromatic C-H and C=C bonds. |

| Mass Spectrum (EI) | Molecular ion (M⁺) peak at m/z = 168. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[8] Its utility stems from the distinct reactivity of its functional groups:

-

The Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations. This amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings. This transformation is fundamental in the synthesis of many biologically active compounds.

-

The Ethoxy Group as a Modulator of Physicochemical Properties: The ethoxy group can influence the solubility, lipophilicity, and metabolic stability of a molecule. In drug design, fine-tuning these properties is crucial for optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups at specific positions.

Conclusion: A Versatile Building Block for Future Innovation

This compound stands as a testament to the enduring importance of well-designed chemical intermediates in driving innovation. Its synthesis, rooted in classic organic reactions, provides a reliable and scalable route to a molecule with a rich and exploitable reactivity. For researchers in drug discovery and development, this compound offers a versatile platform for the construction of complex molecular architectures with tailored physicochemical properties. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in the scientific advancements of tomorrow.

References

- 1. libiop.iphy.ac.cn [libiop.iphy.ac.cn]

- 2. An extensive portfolio of generic APIs and intermediates renowned for their quality, safety and supply security - Evonik Industries [healthcare.evonik.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 5. supportcontent.elsevier.com [supportcontent.elsevier.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 74037-50-6 | TCI AMERICA [tcichemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of 3-Ethoxy-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: 3-Ethoxy-2-nitropyridine is a key building block in modern medicinal and agrochemical research, valued for its unique electronic and steric properties. As with any reactive chemical intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental outcomes, the safety of laboratory personnel, and the scalability of synthetic processes. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established principles of chemical reactivity and regulatory stability testing frameworks. We will delve into the intrinsic factors governing its stability, potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment.

Chemical and Physical Properties of this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₈N₂O₃. Its structure, featuring an electron-withdrawing nitro group ortho to an electron-donating ethoxy group, dictates its reactivity and stability.

| Property | Value | Source |

| CAS Number | 74037-50-6 | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [3] |

| Melting Point | 28-32 °C | [4] |

| Boiling Point | 175 °C at 50 torr | [4] |

| Storage Temperature | 0-8 °C |

Core Principles of Stability for this compound

The stability of this compound is influenced by several key environmental factors: temperature, light, moisture, and pH. Understanding the molecule's susceptibility to these factors is crucial for maintaining its purity and preventing the formation of unwanted byproducts.

Thermal Stability

Nitroaromatic compounds, as a class, can be susceptible to thermal decomposition. For this compound, elevated temperatures can provide the activation energy required to initiate degradation. The primary pathways for thermal decomposition of nitroaromatic compounds generally involve the C-NO₂ bond.[5][6][7]

Two likely mechanisms at elevated temperatures are:

-

C-NO₂ Bond Homolysis: The weakest bond in the molecule is often the carbon-nitro bond. At high temperatures, this bond can break homolytically to form a pyridyl radical and a nitrogen dioxide radical. These reactive species can then initiate a cascade of further reactions.

-

Nitro-Nitrite Isomerization: This involves an intramolecular rearrangement where the nitro group (-NO₂) converts to a nitrite group (-ONO). The resulting nitrite ester is typically less stable and can readily decompose.[6]

Expert Insight: The presence of the ethoxy group at the 3-position may influence the thermal stability compared to unsubstituted 2-nitropyridine. Its electron-donating nature could subtly affect the bond strength of the adjacent C-NO₂ bond. However, without specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this exact molecule, the precautionary principle of avoiding high temperatures should be strictly followed.

Photostability

Aromatic nitro compounds and pyridine N-oxides are known to be sensitive to ultraviolet (UV) light, which can lead to complex degradation pathways.[8] While this compound is not an N-oxide, the conjugated π-system of the pyridine ring and the nitro group can absorb UV radiation, leading to electronically excited states that are more reactive.

Potential photodegradation pathways could involve:

-

Rearrangement Reactions: Similar to pyridine N-oxides, which can rearrange to oxaziridine-like intermediates upon irradiation, this compound might undergo complex skeletal rearrangements.[9]

-

Radical Reactions: Photoexcitation can lead to the formation of radical species, initiating degradation cascades.

Causality in Experimental Design: When designing experiments involving this compound, particularly those that are run over extended periods or under intense light (e.g., in photochemical reactors), it is imperative to shield the reaction vessel from ambient and UV light. This is a critical step to prevent the formation of photoproducts that could complicate analysis and reduce the yield of the desired product. The use of amber glassware or wrapping reaction flasks in aluminum foil is a simple yet effective measure.

Hydrolytic Stability

The stability of this compound in the presence of water is dependent on the pH. The two primary sites for potential hydrolysis are the ethoxy group and the nitro group.

-

Ether Linkage: The ethoxy group is an ether. Ethers are generally stable to hydrolysis under neutral conditions but can be cleaved under strongly acidic conditions via protonation of the ether oxygen, followed by nucleophilic attack.

-

Nitro Group and the Pyridine Ring: The electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, particularly at the positions ortho and para to the nitro group. This increased electrophilicity makes the ring susceptible to nucleophilic attack. Under basic conditions, hydroxide ions (a nucleophile) could potentially attack the ring, leading to substitution reactions.[10][11][12][13]

Self-Validating Protocol: To ensure that observed degradation in a reaction is not due to unforeseen hydrolysis, running a control experiment where this compound is stirred in the reaction solvent (with any aqueous reagents) without the other reactants can be a valuable diagnostic tool.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and information from suppliers, the following conditions are recommended for the storage and handling of this compound to ensure its long-term stability and purity.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C (Refrigerated) | To minimize the rate of potential thermal degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent potential oxidative degradation and reaction with atmospheric moisture. |

| Light | Protect from light | To prevent photodegradation. Use amber glass bottles or store in a dark place. |

| Moisture | Keep container tightly sealed in a dry place | To prevent hydrolysis of the ethoxy group and other moisture-mediated degradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To avoid vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are designed to identify potential degradation products and pathways.[8][14][15][16]

Forced Degradation (Stress Testing) Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Step-by-Step Methodologies

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60 °C for 24 hours.

-

At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

Causality: The elevated temperature accelerates the acid-catalyzed hydrolysis of the ethoxy group.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60 °C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

Causality: The basic conditions can promote nucleophilic attack on the electron-deficient pyridine ring.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze at appropriate time points.

-

Causality: To assess the susceptibility of the molecule to oxidation. The pyridine ring and ethoxy group could be potential sites of oxidation.

-

-

Thermal Degradation:

-

Transfer a small amount of solid this compound to a vial.

-

Place the vial in an oven at 70 °C for 48 hours.

-

Also, heat a solution of the compound in an inert solvent (e.g., acetonitrile) at 60 °C.

-

Analyze the samples at various time points.

-

Causality: To identify thermally induced degradation products, likely arising from C-NO₂ bond cleavage or rearrangement.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (in a quartz cuvette or other UV-transparent container) to light in a photostability chamber.

-

According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

-

A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to assess the contribution of thermal degradation during the study.

-

Analyze the samples at appropriate intervals.

-

Causality: To determine the potential for light-induced degradation and identify any photoproducts.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection.

-

The method should be capable of separating the parent compound from all degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector and identification of degradation products by LC-MS are highly recommended.

-

Potential Degradation Pathways and Products

Based on the chemical nature of this compound, the following degradation pathways can be postulated. The diagram below illustrates these potential transformations.

Caption: Postulated degradation pathways for this compound.

Key Potential Degradants:

-

3-Hydroxy-2-nitropyridine: A likely product of acid or base-catalyzed hydrolysis of the ethoxy group.

-

Products of Nucleophilic Aromatic Substitution: Under strongly basic conditions or in the presence of other nucleophiles, the nitro group could be displaced.

-

Isomeric Rearrangement Products: Photolytic stress may lead to complex rearranged isomers.

-

Products of Radical Reactions: Thermal stress can lead to radical species that can then dimerize or react with other molecules to form a variety of products.

Conclusion and Best Practices

This compound is a stable compound when stored and handled under the appropriate conditions. Its primary liabilities are exposure to high temperatures, light, and strong acidic or basic conditions. For professionals in research and drug development, adherence to the recommended storage conditions—refrigeration, protection from light, and storage in a dry, inert atmosphere—is critical for preserving its integrity.

The implementation of systematic stability studies, as outlined in this guide and based on ICH principles, is a self-validating system that not only ensures the quality of the starting material but also provides invaluable insights into its degradation profile. This knowledge is fundamental for the development of robust and reliable synthetic methods and formulations, ultimately contributing to the success of research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(2,3-DIMETHYLPHENOXY)-3-NITROPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Minsky DTIC [dtic.minsky.ai]

- 8. benchchem.com [benchchem.com]

- 9. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nva.sikt.no [nva.sikt.no]

An In-depth Technical Guide to the Core Characteristics of Nitropyridine Derivatives

This guide offers a comprehensive exploration of nitropyridine derivatives, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into their fundamental electronic structure, synthetic methodologies, key chemical transformations, and diverse applications, providing researchers, scientists, and drug development professionals with a robust technical resource.

The Unique Electronic and Physicochemical Landscape of Nitropyridines

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, profoundly amplifies this electron deficiency. This synergistic effect dictates the reactivity and physical properties of nitropyridine derivatives, making them highly valuable synthons in organic chemistry.

The position of the nitro group on the pyridine ring significantly influences the molecule's properties. The most common isomers are 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, each exhibiting distinct reactivity patterns.

Table 1: Physicochemical Properties of Nitropyridine Isomers

| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine | Pyridine (for reference) |

| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₅N |

| Molecular Weight | 124.10 g/mol [1] | 124.10 g/mol [2] | 124.10 g/mol | 79.10 g/mol [3] |

| Melting Point | 67-72 °C | 36-41 °C | 48-51 °C | -42 °C[3] |

| Boiling Point | 249-251 °C | 225-227 °C | 158 °C (at 15 mmHg) | 115.5 °C[3] |

| pKa | - | - | - | 5.19[3] |

Note: Some physical properties for nitropyridines can vary between sources and depend on purity.

Strategic Synthesis of the Nitropyridine Scaffold